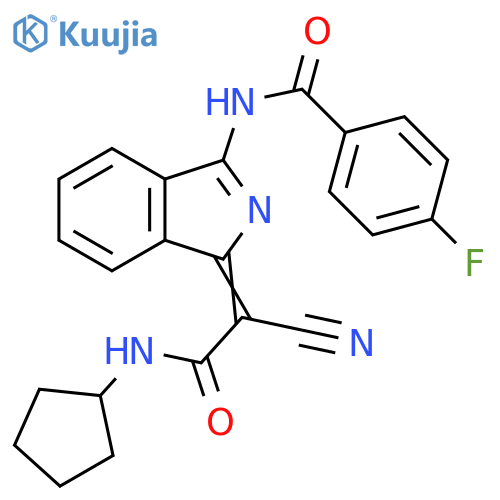

Cas no 902015-02-5 (N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide)

N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide 化学的及び物理的性質

名前と識別子

-

- N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-fluorobenzamide

- N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide

-

- インチ: 1S/C23H19FN4O2/c24-15-11-9-14(10-12-15)22(29)28-21-18-8-4-3-7-17(18)20(27-21)19(13-25)23(30)26-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,26,30)(H,27,28,29)

- InChIKey: OXFCVOQPOIDMFV-UHFFFAOYSA-N

- SMILES: C(NC1C2=C(C(=C(C#N)C(NC3CCCC3)=O)N=1)C=CC=C2)(=O)C1=CC=C(F)C=C1

N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-8402-1mg |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-50mg |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 50mg |

$160.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-3mg |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-15mg |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-20mg |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-25mg |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-40mg |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-20μmol |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-75mg |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 75mg |

$208.0 | 2023-04-27 | |

| Life Chemicals | F3225-8402-5μmol |

N-[(1Z)-1-[cyano(cyclopentylcarbamoyl)methylidene]-1H-isoindol-3-yl]-4-fluorobenzamide |

902015-02-5 | 90%+ | 5μl |

$63.0 | 2023-04-27 |

N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamideに関する追加情報

Comprehensive Overview of N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide (CAS No. 902015-02-5)

N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide (CAS No. 902015-02-5) is a specialized organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. The compound's intricate design, featuring a cyclopentylcarbamoyl group and a fluorobenzamide moiety, positions it as a promising candidate for targeted therapeutic applications. Researchers are particularly intrigued by its potential in modulating specific biological pathways, making it a subject of ongoing studies in drug discovery and development.

The compound's isoindol-3-yl core and cyano functional group contribute to its distinctive chemical properties, which are being explored for their interactions with various enzymes and receptors. In recent years, the scientific community has shown heightened interest in such small-molecule inhibitors, especially those capable of selective binding. This aligns with current trends in precision medicine, where compounds like N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide are investigated for their potential to address unmet medical needs with minimal off-target effects.

One of the most frequently searched questions regarding this compound revolves around its synthetic route and mechanism of action. Laboratory synthesis typically involves multi-step organic reactions, including condensation and cyclization processes, to achieve the desired Z-configuration of the double bond. The presence of the 4-fluorobenzamide group is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and bioavailability—a key consideration in modern drug design.

In the context of current research trends, N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide has been examined for its potential role in addressing challenges related to protein-protein interactions (PPIs). PPIs have long been considered difficult targets for small molecules, but compounds with rigid, extended structures like this one offer new possibilities. The cyclopentyl ring provides conformational constraint that may contribute to selective binding, a feature highly sought after in the development of next-generation therapeutics.

From a physicochemical property perspective, the compound demonstrates interesting characteristics that are frequently queried in scientific databases. Its logP value, solubility profile, and stability under various pH conditions are critical parameters being evaluated for pharmaceutical applicability. These properties are particularly relevant given the growing emphasis on oral bioavailability in drug development programs, where researchers aim to balance potency with favorable pharmacokinetics.

The structural analogs of this compound have also attracted attention in recent patent literature, suggesting potential commercial interest in this chemical space. Many queries focus on whether N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide or its derivatives might represent a novel class of enzyme modulators. This speculation stems from the compound's ability to potentially mimic transition states or allosteric sites, a hot topic in contemporary medicinal chemistry.

Analytical characterization of this substance typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography—methods that are commonly searched in relation to compound verification. The fluorine atom in its structure provides a convenient probe for 19F-NMR studies, facilitating research into its molecular interactions. Such detailed structural insights are crucial for understanding the compound's potential applications and guiding further synthetic optimization.

In the broader context of chemical biology, this compound exemplifies the trend toward designing molecules that combine multiple pharmacophoric elements. The strategic incorporation of both hydrogen bond donors and acceptors within its architecture makes it an interesting case study for researchers investigating molecular recognition principles. These features are frequently discussed in forums focusing on rational drug design strategies.

As research progresses, the structure-activity relationships (SAR) of N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide and its derivatives continue to be elucidated. Current investigations often center around modifying the cyclopentyl moiety or adjusting the fluorobenzamide substitution pattern to optimize biological activity. These studies contribute valuable data to the growing body of knowledge about privileged structures in medicinal chemistry.

The compound's potential applications extend beyond therapeutics into areas such as chemical probes for biological research and diagnostic tools. Its unique spectral properties and selective binding characteristics make it suitable for developing assays to study specific biological processes. This versatility addresses another common search theme regarding the compound's utility across different research domains.

From a safety and handling perspective, while not classified as hazardous, proper laboratory practices should always be followed when working with N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide. Researchers often inquire about appropriate storage conditions and stability data, which are essential considerations for maintaining compound integrity during experimental work.

In conclusion, N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide (CAS No. 902015-02-5) represents an intriguing chemical entity with significant potential in multiple research areas. Its complex structure and modifiable features position it as a valuable scaffold for ongoing investigations in drug discovery and chemical biology. As scientific understanding of its properties and interactions deepens, this compound may pave the way for innovative approaches to addressing challenging biological targets.

902015-02-5 (N-(1Z)-1-cyano(cyclopentylcarbamoyl)methylidene-1H-isoindol-3-yl-4-fluorobenzamide) Related Products

- 2229642-40-2(3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine)

- 2763885-84-1(Methyl 3-amino-1-(methylthio)cyclobutane-1-carboxylate)

- 3922-25-6(1,1,1-Trichloroundecane)

- 1889905-02-5(2-1-(fluoromethyl)cyclobutylethan-1-amine)

- 2171871-56-8(1-Amino-3-(4-chloro-3-methylphenyl)propan-2-ol)

- 1870348-39-2(N-propyl-1H-indazole-5-sulfonamide)

- 2229317-97-7(1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol)

- 946373-38-2(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide)

- 333746-44-4((5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid)

- 634-01-5(Adenosine 2',3'-cyclic monophosphate triethylammonium salt)